4-Methoxy-4'-methylbenzophenone
Overview
Description
4-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene rings. This compound is commonly used in various industrial applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is structurally similar to 2-hydroxy-4-methoxybenzophenone (benzophenone-3), which is commonly employed as a broad-band uv-filter in sunscreen cosmetic products . It protects skin from the deleterious effects of the sun .
Mode of Action
It is known that benzophenones, in general, can absorb and dissipate uv radiation, which prevents direct damage to the skin or other materials . This suggests that 4-Methoxy-4’-methylbenzophenone may function similarly.
Biochemical Pathways
The compound’s potential role as a uv-filter suggests it may interact with pathways related to dna damage repair and cellular response to uv radiation .
Result of Action
As a potential uv-filter, it may help prevent uv-induced dna damage and skin aging .
Action Environment
Environmental factors such as sunlight exposure and temperature could influence the action, efficacy, and stability of 4-Methoxy-4’-methylbenzophenone. For instance, its UV-filtering capacity may be more effective in environments with high UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 4-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 4-Methoxy-4’-methylbenzoic acid.
Reduction: 4-Methoxy-4’-methylbenzyl alcohol.
Substitution: 4-Nitro-4’-methylbenzophenone, 4-Bromo-4’-methylbenzophenone.
Scientific Research Applications
4-Methoxy-4’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form plastics and resins.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks
Comparison with Similar Compounds
4-Methoxybenzophenone: Lacks the methyl group, making it less reactive in certain photochemical applications.
4-Methylbenzophenone: Lacks the methoxy group, resulting in different photophysical properties.
Benzophenone: The parent compound, which lacks both the methoxy and methyl groups, making it less effective as a photoinitiator.
Uniqueness: 4-Methoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which enhance its photochemical reactivity and stability. This makes it particularly valuable in applications requiring efficient UV absorption and radical generation .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWJDNMIIEDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178586 | |
Record name | Benzophenone, 4-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23886-71-7 | |
Record name | 4-Methoxy-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23886-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, 4-methoxy-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023886717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23886-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone, 4-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxyphenyl)(4-methylphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: How prevalent is BP-10 in commercially available sunscreen products in the United States?
A1: Research indicates that BP-10 is found in a significant portion of sunscreen products marketed in the United States. A 2021 study [] examining 50 sunscreen products from 44 brands found BP-10 present in at least 70% of the samples analyzed. While not as prevalent as some other benzophenones like BP-3 (oxybenzone), BP-10 is still a common ingredient in these products.
Q2: What are the potential human exposure concerns associated with BP-10 in sunscreen products?
A2: The widespread use of BP-10 in sunscreens raises concerns about human exposure and potential health effects. The study mentioned above [] found that while the concentrations of BP-10 in sunscreen products were generally lower than other benzophenones, exposure through dermal absorption from sunscreen use is still a valid concern. Further research is needed to fully assess the potential health impacts of BP-10 exposure.
Q3: Are there reliable methods for measuring BP-10 levels in human samples?
A3: Yes, analytical techniques have been developed to accurately measure BP-10 levels in human samples. One such method utilizes stir bar sorptive extraction (SBSE) and thermal desorption (TD) coupled with gas chromatography–mass spectrometry (GC-MS) []. This method exhibits high sensitivity and can quantify BP-10 in urine samples, providing a valuable tool for studying human exposure to this compound.
Q4: Are there any known structural analogues of BP-10 that have been investigated for potential antioxidant properties?
A4: Yes, researchers have synthesized and characterized dioxomolybdenum(VI) complexes using a structural analog of BP-10, specifically 2-hydroxy-4-methoxy-4′-methylbenzophenone []. This study explored the antioxidant capabilities of these complexes and found promising results, indicating potential applications in various fields. Further research is needed to fully understand the potential benefits and limitations of these compounds.
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